molecular formula C18H20O2 B1210584 Trendione CAS No. 4642-95-9

Trendione

Cat. No.: B1210584
CAS No.: 4642-95-9
M. Wt: 268.3 g/mol
InChI Key: KBSXJBBFQODDTQ-RYRKJORJSA-N
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Description

. It is structurally similar to trenbolone and functions as a precursor to it. This compound has been used in various applications, including as a performance-enhancing drug and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of estra-4,9,11-triene-3,17-dione typically involves the use of dioscin as a raw material. The dioscin undergoes pressure cracking, oxidation, and hydrolysis at 200°C to obtain ketene acetate. This ketene acetate is then subjected to Beckmann rearrangement to introduce a carbonyl group on the 17th carbon .

Industrial Production Methods

Industrial production methods for estra-4,9,11-triene-3,17-dione are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with appropriate scaling up of reagents and reaction vessels.

Chemical Reactions Analysis

Types of Reactions

Estra-4,9,11-triene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to trenbolone.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include trenbolone and its derivatives, which are potent anabolic steroids with significant muscle-building properties .

Scientific Research Applications

Estra-4,9,11-triene-3,17-dione has several scientific research applications:

Mechanism of Action

Estra-4,9,11-triene-3,17-dione exerts its effects by converting to trenbolone in the body. Trenbolone binds to androgen receptors, leading to increased protein synthesis and muscle growth. The molecular targets include androgen receptors in muscle tissue, which mediate the anabolic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Estra-4,9,11-triene-3,17-dione is unique in its role as a prohormone to trenbolone, providing a precursor that can be converted to the active steroid in the body. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(8S,13S,14S)-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-16H,2-7H2,1H3/t15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSXJBBFQODDTQ-RYRKJORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873491
Record name Estra-4,9,11-triene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4642-95-9
Record name Trendione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4642-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trendione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004642959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-4,9,11-triene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRENDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9J4CV848
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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